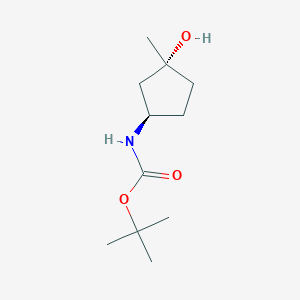

tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate

Description

tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate is a carbamate-protected amine derivative featuring a cyclopentane ring substituted with hydroxyl and methyl groups at the 3-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules, such as protease inhibitors or kinase modulators .

For example, tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 1290191-64-8) is synthesized through stereoselective amination and Boc protection .

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-hydroxy-3-methylcyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-5-6-11(4,14)7-8/h8,14H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJVGPICOQDHIC-LDYMZIIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H](C1)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,3R)-3-hydroxy-3-methylcyclopentylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of flow microreactors has been shown to be more sustainable and versatile compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Stereochemical Variants

Key Insight : Stereochemistry significantly impacts biological activity and synthetic utility. For instance, the (1R,3R) configuration may confer distinct binding affinities compared to (1R,3S) isomers in receptor-targeted therapies .

Substituent Modifications

Ring Size and Functionalization

Key Insight : Cyclohexane analogs exhibit lower conformational rigidity, which may reduce target selectivity compared to cyclopentane derivatives .

Data Tables

Table 1: Structural and Physical Properties

| Property | This compound | tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | tert-Butyl (3-hydroxycyclohexyl)carbamate |

|---|---|---|---|

| Molecular Weight | 229.32 | 215.29 | 229.32 |

| CAS Number | - | 610302-03-9 | - |

| Key Substituent | -OH, -CH₃ at C3 | -OH at C3 | -OH at C3 |

| Ring Size | Cyclopentane | Cyclopentane | Cyclohexane |

| Synthetic Application | Drug intermediate | Chiral scaffold | Conformational studies |

Biological Activity

Tert-Butyl ((1R,3R)-3-hydroxy-3-methylcyclopentyl)carbamate is a carbamate derivative with potential biological activity, particularly in the context of neuroprotection and therapeutic applications. This compound has garnered interest due to its structural characteristics and the implications they have for biological interactions. This article explores its biological activity, relevant case studies, and detailed research findings.

Basic Information

- Chemical Name : this compound

- CAS Number : 1352343-66-8

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study highlighted that derivatives with similar structures can inhibit amyloid-beta (Aβ) aggregation, which is crucial in Alzheimer’s disease pathology. The inhibition of Aβ aggregation can reduce oxidative stress and inflammation in neuronal cells, thus protecting against neurodegeneration .

Table 1: Summary of Biological Activities

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in the breakdown of neurotransmitters and the formation of amyloid plaques respectively .

- Antioxidant Activity : Compounds in this class may exhibit antioxidant properties, thereby reducing oxidative stress within neural tissues .

Study on Neuroprotection

A notable study investigated the effects of a related compound on astrocytes exposed to Aβ 1-42. The results demonstrated that treatment with the compound led to a significant increase in cell viability compared to untreated controls. Specifically, cell viability improved from 43.78% (in Aβ-treated cells) to 62.98% when co-treated with the compound, suggesting protective effects against Aβ-induced toxicity .

Efficacy in Animal Models

In vivo studies have indicated that compounds similar to this compound can modulate cognitive deficits induced by neurotoxic agents like scopolamine in rodent models. The treated groups showed reduced levels of Aβ and improved cognitive performance compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.